9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene
Description
Chemical Structure and Synthesis 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene (CAS: 606927-42-8; C₄₃H₃₄O₂, MW: 582.73) features a fluorene core substituted at the 9-position with two aromatic rings, each modified with (4-ethenylphenyl)methoxy groups. The ethenyl groups enable thermal cross-linking, a critical property for enhancing interfacial stability in optoelectronic devices .
Applications in Optoelectronics
This compound, often abbreviated as VB-FNPD in device contexts, serves as a hole-transporting layer (HTL) in perovskite quantum-dot light-emitting diodes (QD-LEDs). Its cross-linkable nature improves film morphology and device longevity by resisting solvent damage during subsequent processing steps. Key attributes include balanced hole-electron mobility and HOMO/LUMO levels (HOMO: ~5.4 eV; inferred from device performance), which facilitate efficient charge injection into perovskite quantum dots .
Properties
CAS No. |
606927-42-8 |
|---|---|
Molecular Formula |
C43H34O2 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]fluorene |
InChI |
InChI=1S/C43H34O2/c1-3-31-13-17-33(18-14-31)29-44-37-25-21-35(22-26-37)43(41-11-7-5-9-39(41)40-10-6-8-12-42(40)43)36-23-27-38(28-24-36)45-30-34-19-15-32(4-2)16-20-34/h3-28H,1-2,29-30H2 |
InChI Key |
JCLRHMHFUPWYDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7=CC=C(C=C7)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 9-fluorenone with 4-ethenylphenylmethanol under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents such as chloroform, dichloromethane, and toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the functional groups attached to the fluorene core.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorene derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s performance in optoelectronic applications .
Scientific Research Applications
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene has several scientific research applications:
Optoelectronics: Used as a hole-transporting material in QD-LEDs and PeLEDs to improve hole-injection efficiency and device performance.
Material Science: Investigated for its potential in creating advanced materials with unique electronic properties.
Chemistry: Studied for its reactivity and potential to form new compounds with desirable properties.
Mechanism of Action
The mechanism by which 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene exerts its effects involves its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the device, improving overall efficiency. The molecular targets include the active layers of QD-LEDs and PeLEDs, where it enhances the injection and transport of holes .
Comparison with Similar Compounds
Comparison with Similar Fluorene-Based Compounds
Structural and Functional Analogues
9,9-Bis[4-(2-chloroethoxy)phenyl]-9H-fluorene
- Structure : Substituted with chloroethoxy groups instead of ethenylphenyl methoxy.
- Properties: Crystallizes in a monoclinic lattice (P2₁/c) with gauche conformations of the –OCH₂CH₂Cl– units, leading to a V-shaped molecular geometry . Lacks cross-linking capability due to the absence of ethenyl groups.
BPAPF (9,9-Bis[4-(N,N-bis-biphenyl-4-yl-amino)phenyl]-9H-fluorene)
- Structure: Features bis-biphenyl-amino substituents.
- Properties :
- Deep HOMO level (5.6 eV), enabling hole transfer to semiconductors like rubrene .
- High doping efficiency (near unity) with p-dopants like NDP-9, making it suitable for modulation doping in organic thermoelectrics .
- Contrasts with VB-FNPD in lacking cross-linkability but offering superior doping versatility.
SBF-PDI4 (9,9'-Spirobi[9H-fluorene]-cored perylenediimide)
- Structure : Spirobi-fluorene core with four perylenediimide (PDI) units.
- Properties: Non-planar 3D architecture reduces aggregation, enhancing light absorption (450–550 nm) in organic solar cells. LUMO level (-4.11 eV) matches PCBM, achieving a power conversion efficiency (PCE) of 5.34% in bulk heterojunction devices . Unlike VB-FNPD, functions as an electron acceptor rather than an HTL.
Optoelectronic Performance Metrics
Biological Activity
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene, also known as VB-FNPD, is a synthetic organic compound with potential biological activities. Its structure, characterized by multiple aromatic rings and functional groups, suggests possible applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C75H56N2O2
- Molecular Weight : 1017.26 g/mol
- CAS Number : 1173170-48-3
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various fluorene derivatives, including VB-FNPD. The compound has shown promising results against several multidrug-resistant bacterial strains. The mechanism of action is believed to involve the inhibition of essential microbial enzymes.
Table 1: Antimicrobial Activity of VB-FNPD and Related Compounds
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| VB-FNPD | Staphylococcus aureus | 10 |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 7 | |
| Reference Drug | Vancomycin | 12 |
| Gentamicin | 11 |
The above table indicates that while VB-FNPD exhibits some antimicrobial activity, it is generally less effective than traditional antibiotics like vancomycin and gentamicin .
Anticancer Activity
VB-FNPD has also been investigated for its anticancer properties. It was tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results indicated that VB-FNPD exhibited significant cytotoxic effects, comparable to established chemotherapeutics such as Taxol.
Table 2: Cytotoxic Effects of VB-FNPD on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 15 | Taxol | 12 |
| MDA-MB-231 | 18 | Taxol | 14 |
These findings suggest that VB-FNPD may be a viable candidate for further development as an anticancer agent due to its ability to inhibit cancer cell proliferation .
The biological activity of VB-FNPD can be attributed to its structural features that allow it to interact with cellular targets. Studies utilizing molecular docking techniques have demonstrated that VB-FNPD binds effectively to the active sites of key enzymes involved in cancer cell metabolism and microbial growth . This binding disrupts normal cellular functions, leading to cell death.
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized several fluorene derivatives and evaluated their antimicrobial activity against resistant strains. VB-FNPD was among those tested, showing moderate activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In a comparative study involving various fluorene derivatives, VB-FNPD was assessed for its cytotoxic effects on A549 and MDA-MB-231 cells. The results indicated that it had a significant inhibitory effect on cell viability, warranting further investigation into its potential as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
